1-(4-Fluorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine
1-(4-Fluorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine
Brand Name:
Vulcanchem
CAS No.:
433955-38-5
VCID:
VC0345802
InChI:
InChI=1S/C19H23FN2O3S/c1-2-15-25-18-7-9-19(10-8-18)26(23,24)22-13-11-21(12-14-22)17-5-3-16(20)4-6-17/h3-10H,2,11-15H2,1H3
SMILES:
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Molecular Formula:
C19H23FN2O3S
Molecular Weight:
378.5g/mol
1-(4-Fluorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine
CAS No.: 433955-38-5
Main Products
VCID: VC0345802
Molecular Formula: C19H23FN2O3S
Molecular Weight: 378.5g/mol
CAS No. | 433955-38-5 |
---|---|
Product Name | 1-(4-Fluorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine |
Molecular Formula | C19H23FN2O3S |
Molecular Weight | 378.5g/mol |
IUPAC Name | 1-(4-fluorophenyl)-4-(4-propoxyphenyl)sulfonylpiperazine |
Standard InChI | InChI=1S/C19H23FN2O3S/c1-2-15-25-18-7-9-19(10-8-18)26(23,24)22-13-11-21(12-14-22)17-5-3-16(20)4-6-17/h3-10H,2,11-15H2,1H3 |
Standard InChIKey | RLUVVXAXOIVOQA-UHFFFAOYSA-N |
SMILES | CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Canonical SMILES | CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
PubChem Compound | 2295778 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume